6-Oxo-6-phenylhexanoyl chloride
Overview
Description
6-Oxo-6-phenylhexanoyl chloride is an organic compound with the molecular formula C12H13ClO2. It is a derivative of hexanoic acid, where the terminal carboxylic acid group is replaced by a chloride group, and the sixth carbon is substituted with a phenyl group and a ketone group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxo-6-phenylhexanoyl chloride can be synthesized through the acylation of benzene with ester chlorides of dicarboxylic acids. The process involves the following steps:
Friedel-Crafts Acylation: Benzene is acylated with ester chlorides of dicarboxylic acids (n=4-8) to form the corresponding esters.
Hydrolysis: The esters are then hydrolyzed to yield the free acids.
Conversion to Chlorides: The free acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves large-scale reactions using similar methods as described above. The use of thionyl chloride or phosphorus trichloride is common due to their efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-phenylhexanoyl chloride undergoes various chemical reactions, including:
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride: An alternative reagent for the same conversion.
Friedel-Crafts Catalysts: Such as aluminum chloride for acylation reactions.
Major Products
Diketones: Formed through acylation reactions with metallocenes.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Oxo-6-phenylhexanoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of specialized materials and polymers.
Mechanism of Action
The mechanism of action of 6-Oxo-6-phenylhexanoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of diketones through acylation.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-phenylbutanoyl Chloride
- 5-Oxo-5-phenylpentanoyl Chloride
- 7-Oxo-7-phenylheptanoyl Chloride
Uniqueness
6-Oxo-6-phenylhexanoyl chloride is unique due to its specific structure, which includes a phenyl group and a ketone group at the sixth carbon. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
6-oxo-6-phenylhexanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNCVJBJZMYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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